MDM2-p53-IN-16 is a small molecule inhibitor designed to disrupt the interaction between the Mouse double minute 2 protein (MDM2) and the tumor suppressor protein p53. This interaction is critical in regulating p53's role in the cellular response to stress and DNA damage, making MDM2-p53-IN-16 a potential therapeutic agent in cancer treatment, particularly for tumors with wild-type p53.
MDM2-p53-IN-16 belongs to a class of compounds known as MDM2 inhibitors. These compounds are characterized by their ability to bind to MDM2, preventing it from interacting with p53, thus allowing p53 to accumulate and exert its tumor-suppressive functions.
The synthesis of MDM2-p53-IN-16 involves several key steps, typically starting from readily available aldehydes. A notable method includes the reaction of aldehydes with ammonia to form a cis-imidazoline core, which is then modified through disrotatory closure reactions in the presence of bases. This process can yield high reaction efficiencies, often exceeding 90% .
MDM2-p53-IN-16 features a complex molecular structure that includes an imidazoline ring, which is crucial for its binding affinity to MDM2. The specific arrangement of substituents on this core influences its biological activity.
The molecular formula and specific structural data can be derived from spectroscopic methods such as NMR and MS, which provide insights into the compound's functional groups and connectivity.
The primary reaction mechanism involves the inhibition of the MDM2-p53 interaction. When MDM2-p53-IN-16 binds to MDM2, it prevents MDM2 from ubiquitinating p53, thereby stabilizing p53 levels in the cell.
MDM2-p53-IN-16 operates by binding to the hydrophobic pocket of MDM2, thereby blocking its interaction with p53. This action leads to:
Studies have shown that treatment with MDM2 inhibitors results in significant upregulation of p53 target genes involved in apoptosis and cell cycle regulation .
Relevant data regarding melting point, boiling point, and other thermodynamic properties are usually determined during characterization but may vary based on synthesis conditions.
MDM2-p53-IN-16 has significant potential in scientific research and clinical applications:
Murine Double Minute 2 (MDM2) serves as the primary E3 ubiquitin ligase for tumor protein p53, orchestrating its degradation via the 26S proteasome system. This process involves sequential enzymatic activities: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and MDM2 as the substrate-specific E3 ligase [2] [6]. MDM2 catalyzes the covalent attachment of polyubiquitin chains linked through lysine 48 (K48) residues on p53, targeting it for proteasomal degradation [2] [9]. This modification occurs predominantly on six critical lysine residues (K370, K372, K373, K381, K382, K386) within the C-terminal regulatory domain of p53 [2].
The dynamics of this pathway exhibit concentration-dependent effects. Low MDM2 levels promote p53 monoubiquitination and nuclear export, while elevated MDM2 concentrations induce polyubiquitination and cytoplasmic degradation [2] [6]. DNA damage disrupts this equilibrium through post-translational modifications; phosphorylation of p53 at serine 15 and serine 20 by ATM/ATR kinases sterically hinders MDM2 binding, while MDM2 phosphorylation at serine 395 by ATM impairs its E3 ligase activity [4] [8]. Additionally, Casein Kinase I-mediated phosphorylation of MDM2 triggers its recognition by SCFβ-TRCP E3 ligase, leading to MDM2 autodegradation and subsequent p53 stabilization [8].
Table 1: Ubiquitin Chain Linkages in MDM2-Mediated p53 Regulation
| Ubiquitin Linkage Type | Functional Consequence | MDM2 Requirement |
|---|---|---|
| K48-linked polyubiquitination | Proteasomal degradation | High MDM2 concentration |
| Monoubiquitination | Nuclear export | Low MDM2 concentration |
| K63-linked ubiquitination | Signaling modulation | Context-dependent |
The N-terminal transactivation domain (residues 15-29) of p53 adopts an amphipathic α-helical conformation that docks into a deep hydrophobic cleft on Murine Double Minute 2's N-terminal domain. Structural analyses reveal this cleft comprises three critical subsites accommodating p53's triad residues: phenylalanine 19 (Phe19), tryptophan 23 (Trp23), and leucine 26 (Leu26) [3] [10]. X-ray crystallography and NMR studies demonstrate that Phe19 inserts into a deep subpocket formed by Murine Double Minute 2 residues leucine 54, glycine 58, and isoleucine 61, while Trp23 engages hydrophobic residues histidine 73 and tyrosine 67 through π-stacking interactions [3] [4].
The binding interface extends beyond these anchor points. Murine Double Minute 2 residues leucine 82 and valal 93 form van der Waals contacts with p53's leucine 22 and lysine 24, respectively, while an electrostatic interaction occurs between Murine Double Minute 2 glutamate 69 and p53 arginine 19 [3] [10]. This intricate network creates a high-affinity interaction with a dissociation constant (Kd) of approximately 150-300 nM [4]. The structural plasticity of Murine Double Minute 2's lid domain (residues 19-23) further modulates accessibility to the p53-binding cleft, functioning as a pseudo-substrate regulator [4].
Table 2: Key Structural Motifs in p53-Murine Double Minute 2 Interface
| Structural Element | Functional Role | Critical Residues |
|---|---|---|
| Murine Double Minute 2 hydrophobic cleft | Primary p53 binding site | Leu54, Gly58, Ile61, His73, Tyr67 |
| p53 α-helical motif | MDM2-binding domain | Phe19, Leu22, Trp23, Leu26 |
| Murine Double Minute 2 lid domain | Allosteric regulation of binding cleft | Phe19, Trp23 (Murine Double Minute 2) |
| Murine Double Minute 2 RING domain | E2 ubiquitin-conjugating enzyme recruitment | Cys441, Cys464, Cys475 |
Murine Double Minute 2 exhibits complex allosteric regulation across its functional domains. Ligand binding to the N-terminal p53-binding pocket induces conformational changes that propagate to the C-terminal RING domain. Biochemical studies demonstrate that p53-mimetic compounds like nutlins cause exposure of Murine Double Minute 2's central acidic domain, enhancing accessibility for p53's core domain and facilitating subsequent ubiquitination [4]. This allosteric communication enables Murine Double Minute 2 to function as a "conformational switch" that couples substrate recognition with E3 ligase activation.
The RING domain itself is subject to allosteric modulation. Phosphorylation at serine 395 by ATM kinase alters RING domain architecture, exposing an RNA-binding pocket that paradoxically enhances Murine Double Minute 2's ability to stimulate p53 translation during DNA damage responses [4] [7]. Additionally, the extreme C-terminal tail (residues 486-491) autoinhibits Murine Double Minute 2's E3 activity by occupying the RING domain surface; deletion or extension of this region substantially impairs ubiquitin ligase function [2] [4]. Murine Double Minute 4 (MDMX) binding further modulates Murine Double Minute 2's allosteric behavior—heterodimerization stabilizes the RING domain structure, enhancing Murine Double Minute 2's E3 activity toward p53 while inhibiting Murine Double Minute 2 autoubiquitination [2] [6].
The p53-Murine Double Minute 2 autoregulatory loop operates as a bistable switch maintaining cellular homeostasis. Under physiological conditions, p53 transactivates the Murine Double Minute 2 P2 promoter, creating negative feedback that limits p53 accumulation and activity [1] [5]. Oncogenic disruption occurs through multiple mechanisms: Murine Double Minute 2 gene amplification (observed in ~7% of all cancers and 17-37% of sarcomas), Murine Double Minute 2 promoter polymorphisms (SNP309G allele increasing expression), or Murine Double Minute 2 protein stabilization [1] [6]. These alterations create imbalanced feedback that constitutively suppresses p53 tumor suppressor functions.
Genetic evidence from murine models demonstrates the pathological consequences of feedback dysregulation. Mice harboring disrupted p53 response elements in the Murine Double Minute 2 P2 promoter (Murine Double Minute 2P2/P2) develop normally but exhibit hematopoietic stem cell hypersensitivity to ionizing radiation due to unrestrained p53 activity and Puma-mediated apoptosis [5]. Conversely, Murine Double Minute 2 overexpression accelerates tumorigenesis in Eμ-myc transgenic models and promotes chemoresistance [6] [10]. Feedback failure also enables mutant p53 gain-of-function activities; conformational mutants like R175H and contact mutants like R248Q not only lose tumor suppressive capacity but also acquire oncogenic properties through aberrant interactions with NF-κB, ETS, and HIF1α transcription factors [10].
Table 3: Oncogenic Consequences of p53-Murine Double Minute 2 Feedback Dysregulation
| Dysregulation Mechanism | Tumor Prevalence | Pathological Consequences |
|---|---|---|
| Murine Double Minute 2 gene amplification | 17-37% sarcomas, 7% overall | Constitutive p53 suppression |
| Murine Double Minute 2 SNP309 polymorphism | Higher frequency in sporadic cancers | Enhanced Murine Double Minute 2 transcription, reduced p53 activity |
| Murine Double Minute 2 protein stabilization | Multiple tumor types | Accelerated p53 degradation |
| p53 DNA-binding mutations | >50% of all human cancers | Loss of transactivation, gain-of-oncogenic functions |
| Murine Double Minute 4 overexpression | Melanoma, retinoblastoma | Reinforcement of Murine Double Minute 2-mediated p53 suppression |
Therapeutically, compounds like MDM2-p53-IN-16 exploit structural knowledge to disrupt this interaction. By mimicking the p53 α-helical motif with optimized pharmacophores, such inhibitors competitively occupy Murine Double Minute 2's hydrophobic cleft, preventing p53 binding and triggering p53-dependent cell cycle arrest/apoptosis in cancer cells retaining wild-type p53 [3] [10]. Their efficacy is modulated by Murine Double Minute 4 expression levels, highlighting the complex interplay within this oncogenic regulatory circuit [7] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6